molecular formula C6H7N3O B7721421 N-Hydroxynicotinimidamide

N-Hydroxynicotinimidamide

Numéro de catalogue B7721421
Poids moléculaire: 137.14 g/mol
Clé InChI: AQBMQGDKWIPBRF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-Hydroxynicotinimidamide is a chemical compound with the molecular formula C6H7N3O . It is used for laboratory research purposes and not for drug or household use .


Synthesis Analysis

N-Hydroxynicotinimidamide can be synthesized using hydroxylamine hydrochloride and sodium bicarbonate in isopropyl alcohol at 80 - 85℃ . Another method involves using hydroxylamine hydrochloride and sodium bicarbonate in ethanol under reflux for 6 hours .


Molecular Structure Analysis

The molecular weight of N-Hydroxynicotinimidamide is 137.14 . The InChI key is AQBMQGDKWIPBRF-UHFFFAOYSA-N .


Chemical Reactions Analysis

N-Hydroxynicotinimidamide has been used in chemical cross-linking of lysine residues in proteins .


Physical And Chemical Properties Analysis

N-Hydroxynicotinimidamide is a solid at room temperature . It should be stored in a dark place, in an inert atmosphere . .

Applications De Recherche Scientifique

  • Oncology Applications :

    • Hydroxyurea, a related compound, has been used for over 30 years in various unique applications, including as an antineoplastic agent. Its role is partly due to its influence on the ribonucleotide reductase reaction, critical for DNA synthesis regulation (Donehower, 1992).
  • Biomaterials and Bone Regeneration :

    • Nano-hydroxyapatite (n-HA) composites, related to hydroxyapatite applications, have been developed for biomimetic purposes. These composites have properties similar to bone apatite and have shown promise in bone regeneration applications (Wang et al., 2002).
    • In tumor-associated bone segmental defects, hydroxyapatite nanoparticles (n-HA) have been used to inhibit tumor growth and enhance bone regeneration (Zhang et al., 2019).
  • Dermatological Applications :

    • Hydroxy acids (HAs), a class of compounds that includes hydroxyurea, have been widely used in cosmetics and dermatological formulations for their beneficial effects on the skin. They have applications in treating photoaging, acne, ichthyosis, rosacea, pigmentation disorders, and psoriasis (Kornhauser et al., 2010).
  • Biochemical and Pharmacological Research :

    • N-t-Butyl Hydroxylamine, a hydrolysis product related to hydroxylamines, has been found to delay senescence in human lung fibroblasts and shows potential in reducing oxidative stress (Atamna et al., 2000).
    • The biochemical formation and properties of hydroxylamines and hydroxamic acids have been studied extensively, revealing their significant pharmacological, toxicological, and pathological properties (Weisburger & Weisburger, 1973).
  • Drug Delivery Systems :

    • Hydroxyapatite-based nanoparticles, including n-HAP, have been used in drug delivery systems due to their biocompatible properties (Shaik et al., 2017).
  • Genetic Research :

    • Cloning and functional characterization of genes related to nicotinate dehydrogenase from Pseudomonas species have been explored for potential applications in drug and pesticide production (Yang et al., 2008).

Safety And Hazards

N-Hydroxynicotinimidamide is classified under the GHS07 hazard class . It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding inhalation, ingestion, or contact with skin and eyes .

Relevant Papers The relevant papers on N-Hydroxynicotinimidamide are not explicitly mentioned in the search results .

Propriétés

IUPAC Name

N'-hydroxypyridine-3-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c7-6(9-10)5-2-1-3-8-4-5/h1-4,10H,(H2,7,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQBMQGDKWIPBRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Hydroxynicotinimidamide

CAS RN

1594-58-7
Record name 3-Pyridinecarboxamide Oxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Hydroxylamine hydrochloride (1.3 g) and sodium carbonate (2.0 g) were added to a mixed solution of 3-cyanopyridine in methanol (10 ml)/water (10 ml) and the mixture was stirred at 100° C. for 2.5 hours. After distilling off the solvent under reduced pressure, water was added to the residue and extracted with tetrahydrofuran, and the organic layer was washed with saturated brine. The organic layer was dried over magnesium sulfate and the solvent was distilled off under reduced pressure to obtain N′-hydroxypyridine-3-carboximidamide (1.3 g) as a colorless oily substance.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Hydroxynicotinimidamide
Reactant of Route 2
Reactant of Route 2
N-Hydroxynicotinimidamide
Reactant of Route 3
N-Hydroxynicotinimidamide
Reactant of Route 4
Reactant of Route 4
N-Hydroxynicotinimidamide
Reactant of Route 5
N-Hydroxynicotinimidamide
Reactant of Route 6
N-Hydroxynicotinimidamide

Citations

For This Compound
19
Citations
M Zhang, H Cui, J Han, L Xu - 2019 - webofproceedings.org
… After that the mixture was stirred at room temperature for 3 hrs, it was monitored by TLC until N'-hydroxynicotinimidamide was consumed completely. Then 100ml of water was poured to …
Number of citations: 0 webofproceedings.org
YV Meshkova, DS Baev, IV Sorokina… - Russian Journal of …, 2023 - Springer
… The 1,2,4-oxadiazole ring was formed on the basis of the carboxy group in two steps: 1) by the interaction between the activated carboxyl group with N'-hydroxynicotinimidamide to form …
Number of citations: 0 link.springer.com
LA Ticona, JS Sánchez-Corral, AF Sepúlveda… - RSC Medicinal …, 2023 - pubs.rsc.org
… To a mixture of (Z)-N′-hydroxynicotinimidamide (1.0 eq.) in DMF (5 mL) was acyl chloride (2.0 eq.) added under a nitrogen atmosphere and the mixture was heated at 120 C for 40 min …
Number of citations: 0 pubs.rsc.org
X Wang, M Cal, M Kaiser, FS Buckner… - Bioorganic & medicinal …, 2020 - Elsevier
… by converting 21 to 33 by nucleophilic aromatic substitution reaction with 1-methylpiperazine followed by 1,2,4-oxadiazole formation by condensation with N-hydroxynicotinimidamide (…
Number of citations: 3 www.sciencedirect.com
N Mehio, MA Lashely, JW Nugent… - The Journal of …, 2015 - ACS Publications
Poly(acrylamidoxime) adsorbents are often invoked in discussions of mining uranium from seawater. While the amidoxime–uranyl chelation mode has been established, a number of …
Number of citations: 62 pubs.acs.org
A Herath, NDP Cosford - Beilstein Journal of Organic …, 2017 - beilstein-journals.org
… For our initial studies on the development of a flow synthesis of 1,2,4-oxadiazoles we focused on the reaction of N-hydroxynicotinimidamide with 3-bromobenzoic acid (Table 1). …
Number of citations: 22 www.beilstein-journals.org
J Ji, MR Schrimpf, KB Sippy, WH Bunnelle… - Journal of medicinal …, 2007 - ACS Publications
… hydroxylamine gave N-hydroxynicotinimidamide, and the deprotection of N-Boc with CF 3 CO 2 H provided 5-[(1R,5S)-3,6-diazabicyclo[3.2.0]heptan-6-yl]-N-hydroxynicotinimidamide 55…
Number of citations: 47 pubs.acs.org
MA Gouda, BHM Hussein, MH Helal, MA Saleme - 2018 - researchgate.net
… N-hydroxynicotinimidamide, and the deprotection of N-Boc with CF3CO2H provided 5-[(1R,5S)-3,6-diazabicyclo[3.2.0]heptan-6-yl]-Nhydroxynicotinimidamide 306. Oxidation of (1S,5S)-…
Number of citations: 0 www.researchgate.net
X He, Y Jiang, Y Zhang, S Wu, G Dong, N Liu, Y Liu… - …, 2015 - pubs.rsc.org
Due to increasing incidence and mortality of invasive fungal infections, discovery and development of new generations of antifungal agents represents a challenging task. On the basis …
Number of citations: 17 pubs.rsc.org
J Cai, H Wei, KH Hong, X Wu, M Cao, X Zong… - European journal of …, 2015 - Elsevier
Using Entinostat as a lead compound, 2-aminobenzamide and hydroxamate derivatives have been designed and synthesized. The entire target compounds were investigated for their …
Number of citations: 58 www.sciencedirect.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.